molecular formula C26H31N3O4S B11351421 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351421
M. Wt: 481.6 g/mol
InChI Key: ZYDNIJKTTLCRGI-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxazole ring, followed by the introduction of the thiolane and phenyl groups. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE include:

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMAc)
  • Dichloroaniline

Uniqueness

What sets N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O4S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H31N3O4S/c1-4-28(5-2)22-12-8-20(9-13-22)17-29(23-14-15-34(31,32)18-23)26(30)24-16-25(33-27-24)21-10-6-19(3)7-11-21/h6-13,16,23H,4-5,14-15,17-18H2,1-3H3

InChI Key

ZYDNIJKTTLCRGI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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